The compound is cataloged under the CAS number 312309-32-3, and it is recognized for its role in various chemical reactions and applications in scientific research. It is often utilized as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 4-formylbenzoate. This reaction is usually conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide under reflux conditions. The general reaction can be summarized as follows:
Key parameters for the synthesis include:
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is capable of undergoing several types of chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
The mechanism of action for Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is closely related to its structural features. The presence of both electron-withdrawing (bromo) and electron-donating (methyl) groups influences its reactivity towards nucleophiles and electrophiles.
Research indicates that the compound may exhibit biological activities due to its ability to interact with various biological targets, potentially leading to antimicrobial or anticancer effects. Detailed mechanistic studies would require further exploration through biological assays and molecular modeling .
The physical properties of Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate include:
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several scientific applications:
Pyrazole derivatives represent a cornerstone of modern medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. Within this broad class, halogenated pyrazole carboxylates have emerged as particularly valuable scaffolds for drug discovery, combining metabolic stability with targeted bioactivity. The compound Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate exemplifies this strategic molecular design, integrating a brominated pyrazole nucleus with a benzoate ester linkage to create a hybrid structure with significant potential in central nervous system (CNS) drug development [9].
The structural landscape of halogenated pyrazole carboxylates features systematic variations in ring substitution patterns and linker chemistry that profoundly influence their physicochemical and biological properties. Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate belongs to the 1-benzyl-3,5-dimethyl-4-bromopyrazole subclass, characterized by a methylenebridge connecting the pyrazole nitrogen at position 1 (N1) to the para-position of a benzoate ester (Table 1). This molecular architecture differs critically from direct C-linked analogs like 4-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-benzoic acid (CAS 376372-41-7), where the ester is replaced by a carboxylic acid [6]. The ester functionality in our subject compound enhances cell membrane permeability compared to its carboxylic acid counterparts, a crucial factor for CNS bioavailability.
Positional isomerism significantly modulates molecular properties within this chemical class. The meta-substituted isomer Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS 175203-23-3) demonstrates how subtle structural changes alter electronic distribution and steric accessibility [4]. Similarly, the chloro analog Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CID 624208) reveals halogen-dependent electronic effects, where the bromine atom provides enhanced lipophilicity and potentially different halogen bonding capabilities compared to chlorine [3].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2